molecular formula C12H17NO2 B11949234 Isopropyl 2,5-dimethylphenylcarbamate CAS No. 6622-38-4

Isopropyl 2,5-dimethylphenylcarbamate

Cat. No.: B11949234
CAS No.: 6622-38-4
M. Wt: 207.27 g/mol
InChI Key: LHMLLRJOZWEGCB-UHFFFAOYSA-N
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Description

Isopropyl 2,5-dimethylphenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with methyl groups at the 2- and 5-positions, esterified with an isopropyl carbamate group. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and material science due to their versatility in intermolecular interactions, such as hydrogen and halogen bonding. Notably, polysaccharide-based carbamates like amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) and cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) are employed as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for enantiomer separation .

Properties

CAS No.

6622-38-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl N-(2,5-dimethylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,13,14)

InChI Key

LHMLLRJOZWEGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,5-dimethylphenylcarbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,5-dimethylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

    Oxidation: Formation of phenolic compounds.

    Reduction: Production of amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Isopropyl 2,5-dimethylphenylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of isopropyl 2,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Isopropyl 2,5-dimethylphenylcarbamate with structurally or functionally related carbamates:

Compound Substituent Positions Backbone/Structure Primary Application Key Properties
This compound 2,5-dimethylphenyl Monomeric carbamate Research (e.g., synthetic intermediate, potential CSP component) Possible halogen bond acceptor; distinct steric profile due to 2,5-substitution
ADMPC 3,5-dimethylphenyl Amylose tris-carbamate HPLC CSP for enantiomer separation High enantioselectivity; sensitive halogen bond acceptor (XBA); helical polysaccharide structure
CDMPC 3,5-dimethylphenyl Cellulose tris-carbamate HPLC CSP for enantiomer separation Different enantioselectivity profile vs. ADMPC; cellulose backbone influences binding thermodynamics
Chlorpropham 3-chloro-4-methoxyphenyl Monomeric carbamate Pesticide (sprout inhibitor) Volatile; inhibits potato sprouting via microtubule disruption
Fenoxycarb 4-phenoxyphenoxy Ethyl carbamate Insect growth regulator Juvenile hormone mimic; disrupts insect metamorphosis

Key Research Findings

Halogen Bonding and Chromatographic Performance
  • ADMPC vs. CDMPC : ADMPC exhibits higher sensitivity in detecting weak halogen bonds (XBs) compared to CDMPC, attributed to differences in polysaccharide backbone conformation (amylose vs. cellulose). Thermodynamic studies show ADMPC has lower binding entropy changes, favoring stronger XB interactions .
  • Role of Substituent Position : The 2,5-dimethyl substitution in this compound creates a steric environment distinct from the 3,5-dimethyl analogs in ADMPC/CDMPC. Molecular dynamics simulations suggest that 3,5-substitution optimizes spatial arrangement for analyte binding in CSPs, whereas 2,5-substitution may reduce helical stability in polymeric forms .
Pesticide Carbamates
  • Chlorpropham : Unlike this compound, chlorpropham’s 3-chloro-4-methoxy substitution enhances lipid solubility and volatility, critical for agricultural use .
  • Fenoxycarb: Contains a phenoxy group, enabling juvenile hormone mimicry. The ethyl carbamate group in fenoxycarb contrasts with the isopropyl group in the target compound, affecting biodegradability and toxicity profiles .
Thermodynamic and Kinetic Behavior
  • ADMPC/CDMPC : Enthalpy-driven enantioseparations dominate for halogenated analytes on ADMPC, while CDMPC shows entropy-dominated processes. This divergence underscores the impact of backbone flexibility on binding kinetics .

Biological Activity

Isopropyl 2,5-dimethylphenylcarbamate, also known as isopropyl N-(2,5-dimethylphenyl)carbamate, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its enzyme inhibition capabilities, antimicrobial effects, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound has a molecular formula of C12H17NO2 and a molecular weight of approximately 207.27 g/mol. The compound features a carbamate functional group, which is known for its diverse biological activities.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their function. This mechanism can lead to various biological effects, including anti-inflammatory and analgesic properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
  • Lipoxygenase (LOX) : This inhibition may further contribute to anti-inflammatory effects.

These activities make the compound a candidate for development in pain management therapies.

Antimicrobial Properties

This compound has also shown promising antimicrobial and antifungal properties. Studies have indicated its effectiveness against various pathogens, making it a potential agent for agricultural applications as a pesticide or herbicide.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies :
    • A study demonstrated that the compound effectively inhibited COX-2 activity in vitro, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
    • Another investigation focused on the binding affinity of this compound to LOX enzymes, revealing a significant reduction in leukotriene production .
  • Antimicrobial Efficacy :
    • In vitro tests indicated that the compound exhibited strong antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
    • Field trials showed that formulations containing this compound effectively controlled pest populations in agricultural settings .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

Compound NameBiological ActivityUnique Features
Isopropyl N-phenylcarbamateEnzyme inhibitionMore focused on COX inhibition
Methyl 2,3-dimethylphenylcarbamateAntimicrobial propertiesDifferent structural configuration
Isopropyl N-(2,6-xylyl)carbamateEnzyme inhibition and analgesic effectsBroader range of enzyme targets

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